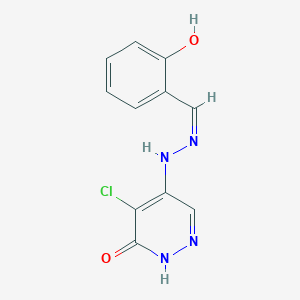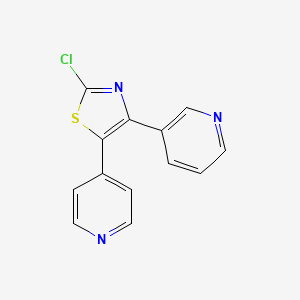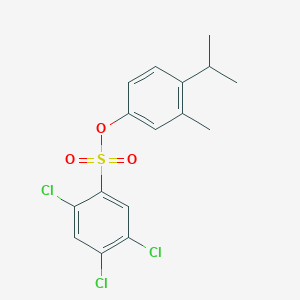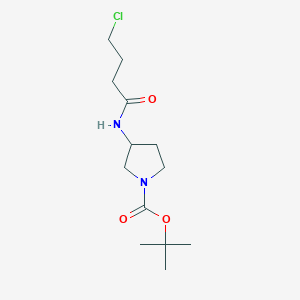
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyridazinone derivative with a hydrazinyl group and a hydroxybenzylidene moiety. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The hydrazinyl group and the hydroxybenzylidene moiety could potentially contribute to the reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyridazinone ring and the benzylidene moiety. The presence of the nitrogen atoms in the ring and the hydroxy group could potentially form hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the hydrazinyl group and the hydroxybenzylidene moiety. These functional groups are often involved in various chemical reactions, including condensation and redox reactions .Aplicaciones Científicas De Investigación
NMR Spectroscopy and Structural Characterization
- A study by Sinkkonen et al. (2002) explored the synthesis and properties of hydrazino derivatives related to the compound , utilizing 1H and 13C NMR spectroscopy. This research highlighted the compound's complex behavior, including ring-chain tautomerism and cis-trans isomerism, which are crucial for understanding its chemical properties and potential applications in materials science and drug design (Sinkkonen et al., 2002).
Metal Complex Formation and Crystal Structure
- Khan et al. (2018) synthesized complexes of the compound with Co(II), Fe(III), Cu(II), and Zn(II). The crystal structure and chelating behavior of these complexes were studied, revealing potential applications in coordination chemistry and the development of new materials (Khan et al., 2018).
Drug Release and Cytotoxicity
- Research by Kandile et al. (2020) focused on the synthesis of a hydrazinocurcumin derivative and its incorporation into various nanoparticles for controlled drug release. The cytotoxic effects against cancer cell lines suggest its potential in pharmaceutical applications and targeted cancer therapy (Kandile et al., 2020).
Biological Activity
- Several studies have synthesized derivatives of the compound and evaluated their antimicrobial and antifungal activities. For instance, Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives showing significant antibacterial and antifungal properties, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Maddila et al., 2016).
Antiglaucoma Activity
- Yeni̇kaya et al. (2010) explored the synthesis of a novel proton transfer compound and a mixed-ligand Zn(II) complex derived from the compound, showing potential antiglaucoma activity. This highlights its applicability in medicinal chemistry, specifically in developing treatments for eye conditions (Yeni̇kaya et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSAEPFORCHOK-ACAGNQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)

![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)




![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)
